3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
The compound "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. The indole structure is known for its diverse biological activities and is a key motif in medicinal chemistry. The compound appears to be a modified indole with additional functional groups that could potentially affect its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been reported to be catalyzed by urea in aqueous media under ultrasound, which offers an environmentally friendly approach with high yields . Similarly, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, although the structure of the isolated product was later revised . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 3-Hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, was characterized by NMR and MS, and its crystal structure was determined by single-crystal X-ray diffraction . The analysis of molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The reactivity can be influenced by the presence of substituents on the indole ring. For instance, the reaction of tetracyanoethylene with aldehydes yielded 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-1H-pyridine-3,4,4-tricarbonitriles, showcasing the reactivity of the indole ring when modified with certain functional groups . The chemical reactions of "this compound" would likely be influenced by the ethyl and hydroxy substituents, as well as the dimethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are determined by their molecular structure. For example, the compound ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate was characterized for its physical properties, which led to the development of a practical bulk process for its synthesis . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like acidity or basicity, reactivity, and stability, are essential for the practical application of the compound.
Scientific Research Applications
Antiviral Activities
Studies have explored the synthesis and antiviral activities of various indole derivatives, including compounds structurally related to "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one." For instance, Ivashchenko et al. (2014) reported on the synthesis of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, examining their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The study found specific compounds exhibiting micromolar activities against a human hepatoma cell line sensitive to HCV infection (Ivashchenko et al., 2014). Another investigation by Ivashchenko et al. (2015) highlighted the synthesis of novel 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, demonstrating significant antiviral properties against BVDV, HCV, and influenza A virus (Ivashchenko et al., 2015).
Antimicrobial Activities
Research on bisindole derivatives with antimicrobial properties includes work by Gadaginamath and Shyadligeri (2000), who synthesized diethyl 5,5'-dihydroxy-2,2'-dimethyl-1,1'-(ethane-1,2-diyl)di(1H-indole)-3,3'-dicarboxylate and related compounds. These were screened for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Gadaginamath & Shyadligeri, 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Pharmacokinetics
The compound’s predicted boiling point is 4392±450 °C , and its predicted density is 1.137±0.06 g/cm3 . Its pKa is predicted to be 9.19±0.40 , which could influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The interactions of this compound with these biomolecules can result in enzyme inhibition or activation, influencing the overall biochemical environment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of signaling pathways and gene expression . These interactions can result in the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their efficacy and potency over time . Additionally, the long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . Additionally, high doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of these compounds . The metabolic pathways of this compound can impact its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors that determine its biological effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound can impact its efficacy and potency, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVERNCJVVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198128 | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120713-59-9 | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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